molecular formula C20H18ClN5OS B2929752 1-(5-chloro-2-methoxyphenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1251705-67-5

1-(5-chloro-2-methoxyphenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2929752
CAS No.: 1251705-67-5
M. Wt: 411.91
InChI Key: ANLHCJOUJQGOAT-UHFFFAOYSA-N
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Description

The compound 1-(5-chloro-2-methoxyphenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic molecule featuring a 1,2,3-triazole core linked to a 5-chloro-2-methoxyphenyl group at position 1 and a 4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl moiety at position 4. The presence of electron-withdrawing (chloro) and electron-donating (methoxy, methyl) groups may influence its reactivity, solubility, and intermolecular interactions, as seen in structurally related compounds .

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5OS/c1-11-4-6-14(12(2)8-11)15-10-28-20(23-15)18-19(22)26(25-24-18)16-9-13(21)5-7-17(16)27-3/h4-10H,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLHCJOUJQGOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-chloro-2-methoxyphenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H19ClN4OSC_{19}H_{19}ClN_{4}OS, with a molecular weight of approximately 372.90 g/mol. The structure features a triazole ring connected to a thiazole moiety and substituted phenyl groups, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realm of anticancer effects. The following sections detail its specific activities and findings from various studies.

Anticancer Properties

  • Cell Line Studies :
    • In vitro studies have shown that this compound possesses significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung adenocarcinoma) cells. The IC50 values reported are indicative of its potency in inhibiting cell proliferation.
    • For instance, one study reported an IC50 value of 0.02±0.0020.02\pm 0.002 mM against HeLa cells, demonstrating its effectiveness compared to standard chemotherapeutic agents like doxorubicin.
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of tubulin polymerization. This is evidenced by increased expression of cyclin B1 and changes in phosphorylation states of key proteins involved in cell cycle regulation.
    • Flow cytometry analyses revealed that treatment with this compound leads to mitochondrial dysfunction and reactive oxygen species (ROS) generation, which are hallmarks of apoptosis.
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicate that modifications on the phenyl rings significantly influence the biological activity. The presence of electron-donating groups at specific positions enhances cytotoxicity.
    • Compounds with similar scaffolds but different substitutions were tested to establish correlations between structure and activity. For example, the introduction of methyl groups on the thiazole ring was found to increase activity against certain cancer cell lines.

Data Tables

CompoundCell LineIC50 (mM)Mechanism
1HeLa0.02 ± 0.002Apoptosis induction
2A5490.05 ± 0.005Tubulin inhibition
3L1210>10Minimal activity

Case Studies

  • Study on Antitumor Activity :
    • A study conducted by researchers at Kuleuven highlighted the effectiveness of this compound in reducing tumor growth in vivo models compared to control groups treated with vehicle only. The reduction in tumor volume was statistically significant.
    • The research also noted that while the compound exhibited potent antitumor effects, it was associated with lower toxicity profiles than traditional chemotherapeutics.
  • Comparative Analysis :
    • In a comparative analysis with other thiazole-based compounds, it was found that the specific substitution patterns on the phenyl rings were crucial for enhancing anticancer activity.
    • Molecules with similar thiazole structures but lacking the methoxy group showed diminished efficacy, reinforcing the importance of functional groups in modulating biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Aromatic Rings

  • Chloro and Methoxy Substitutions: The 5-chloro-2-methoxyphenyl group in the target compound contrasts with analogs like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4, ), which features a 4-chlorophenyl group.
  • Thiazole vs.

Triazole Core Modifications

  • Benzothiazole Hybrids : The compound 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () replaces the thiazole with a benzothiazole group, enhancing π-π stacking interactions but reducing conformational flexibility compared to the target compound .
  • Methyl and Dimethylphenyl Groups : The 2,4-dimethylphenyl substituent on the thiazole ring in the target compound introduces steric hindrance, which may limit rotational freedom compared to simpler analogs like 5-[(3-chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine () .

Antimicrobial and Antifungal Activity

  • Chloro-Fluoro Analogs : Compound 4 () exhibits antimicrobial activity, attributed to halogen-mediated disruption of bacterial membranes . The target compound’s 5-chloro group may confer similar properties, though its dimethylphenyl substituent could enhance membrane penetration.
  • Thiadiazole Derivatives : Compounds like 5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-N-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine () show broad-spectrum antifungal activity, suggesting that the target compound’s thiazole-triazole scaffold may also target fungal enzymes .

Antiproliferative Properties

  • Nitro-Substituted Triazoles : The nitro group in 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () contributes to antiproliferative effects via radical generation. The target compound lacks a nitro group but may leverage chloro and methoxy substituents for DNA intercalation or topoisomerase inhibition .

Physicochemical Properties and Crystallographic Data

Crystallographic Insights

  • Isostructural Halogen Derivatives : Compounds 4 and 5 () are isostructural with triclinic symmetry (space group P̄1), featuring two independent molecules per asymmetric unit. The target compound’s 2,4-dimethylphenyl group may disrupt this packing, favoring denser crystal lattices due to methyl group interactions .
  • SHELX Refinement : Structural data for related compounds (e.g., ) rely on SHELX software, suggesting similar methodologies could resolve the target compound’s conformation and intermolecular contacts .

Solubility and Stability

  • Methoxy vs. Methyl Groups : The 2-methoxy group in the target compound improves aqueous solubility compared to purely alkyl-substituted analogs (e.g., 4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine , ) .
  • Thermal Stability : Halogenated analogs like 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine () exhibit high thermal stability (mp >200°C), a trait likely shared by the target compound due to its chloro and aromatic substituents .

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